2-Oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl 2-(methylthio)nicotinate
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Overview
Description
2-Oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl 2-(methylthio)nicotinate is a complex organic compound that features a unique structure combining a benzoxazine ring and a nicotinate ester. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazine ring through a Mannich condensation reaction involving phenol, formaldehyde, and an amine . This intermediate is then reacted with nicotinic acid derivatives under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives .
Scientific Research Applications
2-Oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Flumioxazin: A commercial herbicide with a similar benzoxazine structure.
Isoindoline-1,3-dione derivatives: Compounds with related structures and biological activities.
Uniqueness
2-Oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl 2-(methylthio)nicotinate is unique due to its combined benzoxazine and nicotinate ester structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14N2O5S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H14N2O5S/c1-25-16-11(3-2-6-18-16)17(22)24-8-13(20)10-4-5-14-12(7-10)19-15(21)9-23-14/h2-7H,8-9H2,1H3,(H,19,21) |
InChI Key |
ZBUKPKSCGGVXSL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
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